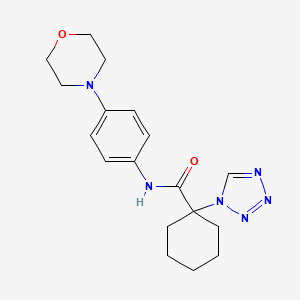
2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a benzothiazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. The starting materials often include 7-chloro-1,3-benzodioxole, thiophene, and benzothiazepine derivatives. Common synthetic routes may involve:
Cyclization reactions: To form the benzothiazepine ring.
Substitution reactions: To introduce the chloro and thiophene groups.
Condensation reactions: To link the different ring systems together.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve:
Batch processing: For precise control over reaction conditions.
Catalysis: To increase reaction efficiency and yield.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To reduce the benzothiazepine ring.
Substitution: Particularly electrophilic aromatic substitution on the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield dihydro derivatives.
Substitution: May yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: As a precursor for materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, such as:
Enzyme inhibition: By binding to the active site.
Receptor modulation: By interacting with receptor sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazepines: Such as diltiazem, which is used as a calcium channel blocker.
Benzodioxoles: Such as piperonyl butoxide, used as a pesticide synergist.
Thiophenes: Such as thiophene-2-carboxylic acid, used in organic synthesis.
Uniqueness
2-(7-Chloro-1,3-benzodioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine is unique due to its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler compounds.
Eigenschaften
Molekularformel |
C20H14ClNO2S2 |
|---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
2-(7-chloro-1,3-benzodioxol-5-yl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C20H14ClNO2S2/c21-13-8-12(9-16-20(13)24-11-23-16)19-10-15(17-6-3-7-25-17)22-14-4-1-2-5-18(14)26-19/h1-9,19H,10-11H2 |
InChI-Schlüssel |
JWTIGUOYPIWXTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC5=C(C(=C4)Cl)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-[[2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B12167114.png)
![(5-Hydroxy-4-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12167115.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B12167134.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12167140.png)
![N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12167145.png)
![2-methyl-N-[2-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12167146.png)
![N-[3-(methylsulfanyl)phenyl]-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12167147.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12167155.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12167163.png)


![1-(2-hydroxyethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12167190.png)
![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B12167198.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12167204.png)
